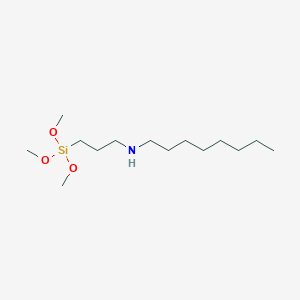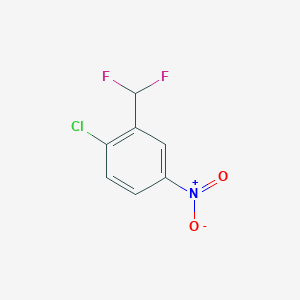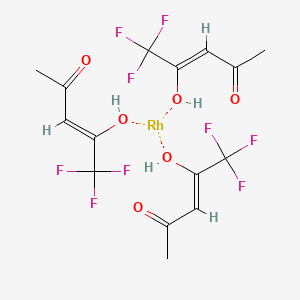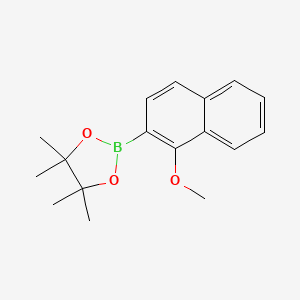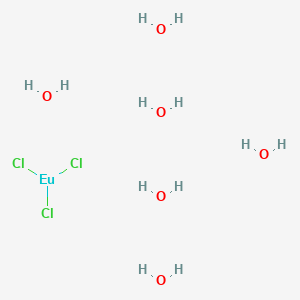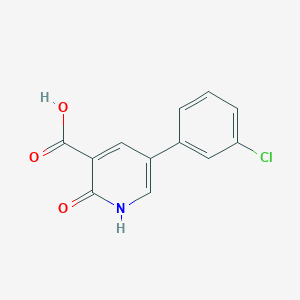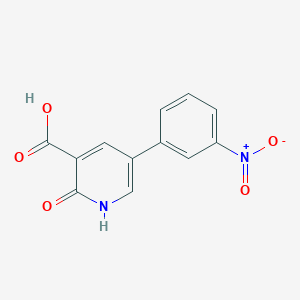
Propan-2-yl 6-fluoropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 6-fluoropyridine-2-carboxylate, also known as 6-Fluoropyridine-2-carboxylic acid propyl ester, is a versatile synthetic intermediate used in the synthesis of organic compounds. It is a colorless liquid that is soluble in most organic solvents and has a boiling point of around 108-109°C. It is widely used in the pharmaceutical and agrochemical industries, as well as in the synthesis of dyes and pigments.
Aplicaciones Científicas De Investigación
Catalysis in Heterocyclic Synthesis
Propan-2-yl 6-fluoropyridine-2-carboxylate has been explored in various catalytic processes, demonstrating its utility in the synthesis of complex heterocyclic compounds. For example, Gronnier et al. (2014) highlighted its role in gold- and silver-catalyzed reactions with arylamines to selectively obtain oxazolopyridine imine derivatives, showcasing unusual heterocyclic motifs (Gronnier et al., 2014). Such methodologies open new avenues for synthesizing biologically relevant heterocycles.
Fluorophore Synthesis for Imaging Applications
The compound has been implicated in the synthesis of novel fluorophores for potential imaging applications. As described by Miranda et al. (2013), a Friedel–Crafts acylation approach utilizing propan-2-yl 6-fluoropyridine-2-carboxylate derivatives led to the development of Anthradan analogues with significant emission and absorption spectra redshift, indicating its promise in creating advanced imaging agents (Miranda et al., 2013).
Development of Nucleoside Analogues
In the realm of nucleoside analogue development, Sun et al. (2006) discussed the synthesis of a compound where the fluoropyridine moiety plays a critical role in mimicking nucleosides for potential therapeutic applications, highlighting the versatility of propan-2-yl 6-fluoropyridine-2-carboxylate in medicinal chemistry (Sun et al., 2006).
Fluorinating Agents for Organic Synthesis
The reactivity of propan-2-yl 6-fluoropyridine-2-carboxylate derivatives has been leveraged to create fluorinating agents, offering a pathway to introduce fluorine into molecules, a key strategy in drug design and organic synthesis. Takaoka et al. (1979) reported on the efficacy of such compounds as superior fluorinating agents due to their stability and ease of preparation (Takaoka et al., 1979).
Chemosensors for Metal Ion Detection
The compound's derivatives have found applications as chemosensors, particularly for detecting metal ions. Luo et al. (2007) synthesized a porphyrin-appended terpyridine that acted as a fluoroionophore for cadmium, demonstrating the compound's utility in environmental monitoring and safety assessments (Luo et al., 2007).
Propiedades
IUPAC Name |
propan-2-yl 6-fluoropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-6(2)13-9(12)7-4-3-5-8(10)11-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQZNQGEYULIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=NC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726435 |
Source


|
| Record name | Propan-2-yl 6-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 6-fluoropyridine-2-carboxylate | |
CAS RN |
656239-36-0 |
Source


|
| Record name | Propan-2-yl 6-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

